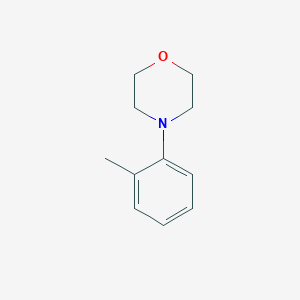
4-(o-Tolyl)morpholine
Vue d'ensemble
Description
4-(o-Tolyl)morpholine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Development
4-(o-Tolyl)morpholine has been identified as a promising lead compound in the development of new drugs targeting various conditions, particularly those affecting the central nervous system (CNS). Its structural characteristics allow for potential interactions with specific biological targets, making it a candidate for therapeutic applications in:
- Pain Management : Preliminary studies suggest that derivatives of this compound exhibit significant biological activity that could be harnessed for analgesic properties.
- Neurological Disorders : The compound's ability to interact with CNS receptors positions it as a potential agent for treating neurological conditions.
Anticancer Activity
Recent research has highlighted the anticancer potential of morpholine derivatives, including those containing the o-tolyl substituent. Notable findings include:
- Cytotoxicity Studies : Compounds derived from this compound have demonstrated cytotoxic effects against various cancer cell lines, such as HCT-116 and HepG2. For instance, certain derivatives exhibited IC50 values ranging from 2.44 to 9.43 μM, indicating significant anti-proliferative activity .
- Mechanistic Insights : Investigations into the mechanisms of action revealed that some morpholine derivatives can induce apoptosis and arrest the cell cycle in specific phases (S and G2/M), which is crucial for their effectiveness as anticancer agents .
Synthesis and Catalysis
The morpholine structure is often utilized as a catalyst in organic synthesis. Specifically:
- Catalytic Applications : this compound has been employed in the synthesis of various organic compounds, including thiazolidinediones, which are important in diabetes treatment. The use of morpholine as a catalyst has facilitated more efficient synthetic pathways .
- Structure-Activity Relationship (SAR) : Studies have shown that substituents on the morpholine ring significantly influence biological activity. For example, variations in substituents can enhance binding affinity to target receptors, thereby improving therapeutic efficacy .
Case Study 1: Anticancer Activity
A study focused on morpholine-substituted quinazoline derivatives revealed that specific compounds displayed potent cytotoxicity against A549, MCF-7, and SHSY-5Y cancer cell lines. The incorporation of the morpholine ring was crucial for enhancing pharmacokinetic profiles and overall activity against cancer cells .
Case Study 2: Drug Development
Research into N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide indicated its potential as a dual-action drug candidate due to its unique structural features that allow for selective binding to biological targets. This highlights the versatility of this compound derivatives in drug design.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Potential lead compound for CNS-related therapies | Significant biological activity; analgesic properties |
| Anticancer Activity | Demonstrated cytotoxic effects against various cancer cell lines | IC50 values between 2.44 - 9.43 μM; induces apoptosis |
| Synthesis and Catalysis | Used as a catalyst in organic synthesis | Facilitates efficient synthesis of thiazolidinediones |
| Mechanistic Studies | Explores interactions with biological targets | Enhances binding affinity and therapeutic efficacy |
Propriétés
Numéro CAS |
7178-40-7 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
4-(2-methylphenyl)morpholine |
InChI |
InChI=1S/C11H15NO/c1-10-4-2-3-5-11(10)12-6-8-13-9-7-12/h2-5H,6-9H2,1H3 |
Clé InChI |
BOAGUMGJQAXAEN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCOCC2 |
SMILES canonique |
CC1=CC=CC=C1N2CCOCC2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














